2-Butyl-4,4,6-trimethyl-1,3-dioxane

Description

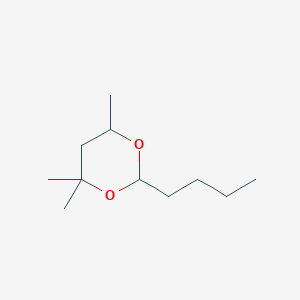

2-Butyl-4,4,6-trimethyl-1,3-dioxane is a synthetic organic compound belonging to the dioxane family of heterocyclic compounds. ontosight.ai Heterocyclic chemistry studies compounds containing rings with at least one atom that is not carbon; in this case, the six-membered ring contains two oxygen atoms at positions 1 and 3. ontosight.aiwikipedia.org This specific molecule, identified by the CAS number 54546-26-8, is characterized by a butyl group at the 2-position and three methyl groups at the 4- and 6-positions of the 1,3-dioxane (B1201747) ring. fragranceconservatory.combldpharm.com Its structure imparts specific physical and chemical properties that have made it a subject of interest, primarily in the field of perfumery. ontosight.aichemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-4,4,6-trimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-6-7-10-12-9(2)8-11(3,4)13-10/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNQDBPPTZYJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1OC(CC(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052205 | |

| Record name | 2-Butyl-4,4,6-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54546-26-8 | |

| Record name | 2-Butyl-4,4,6-trimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54546-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2-butyl-4,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054546268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 2-butyl-4,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyl-4,4,6-trimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-4,4,6-trimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemistry and Conformational Analysis of 2 Butyl 4,4,6 Trimethyl 1,3 Dioxane

Fundamental Conformations of the 1,3-Dioxane (B1201747) Ring

The six-membered 1,3-dioxane ring, akin to cyclohexane, is not planar and adopts several conformations to relieve ring strain. The interplay between these conformations is a key aspect of its stereochemistry.

Chair Conformation and its Derivatives

The most stable conformation of the 1,3-dioxane ring is the chair form. thieme-connect.de This conformation minimizes both angular and torsional strain, with bond angles close to the ideal tetrahedral angle. The presence of two oxygen atoms in the ring, however, introduces differences compared to cyclohexane. The C-O bond lengths are shorter than C-C bonds, which can lead to more pronounced 1,3-diaxial interactions. thieme-connect.de

Twist-Boat and Skew-Boat Conformations and Interconversion Pathways

While the chair conformation is the global energy minimum, other flexible forms, such as the twist-boat and skew-boat conformations, exist on the potential energy surface. researchgate.net These conformations are typically of higher energy than the chair form but serve as intermediates in the process of ring inversion, also known as chair-chair interconversion. wikipedia.org

The energy barrier for the chair-to-twist-boat interconversion in 1,3-dioxane is generally lower than in cyclohexane. The pathway for this interconversion involves passing through higher energy half-chair and boat transition states. The relative energies of these conformations determine the conformational mobility of the ring system.

Substituent Effects on Conformational Preferences

The presence of the butyl and trimethyl groups on the 1,3-dioxane ring significantly influences the equilibrium between different conformations. These effects are primarily steric in nature.

Influence of Butyl and Trimethyl Groups on Ring Conformation

The substitution pattern of 2-butyl-4,4,6-trimethyl-1,3-dioxane dictates its preferred conformation. The two methyl groups at the C4 position and one at the C6 position create a significant steric bias. To minimize steric strain, these methyl groups will preferentially occupy equatorial positions.

Consequently, the primary conformational equilibrium to consider is the orientation of the butyl group at the C2 position. A 2-butyl group can exist in either an axial or an equatorial position. Due to steric hindrance between an axial substituent at C2 and the axial hydrogens (or in this case, potentially methyl groups) at C4 and C6, the equatorial position is strongly favored for the butyl group. thieme-connect.de The cis-isomer would have the C2-butyl and C6-methyl groups on the same side of the ring, leading to a diequatorial arrangement for these substituents in the most stable chair conformation.

Quantification of Conformational Energies (e.g., Gibbs Conformational Energies)

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. researchgate.net For alkyl groups at the C2 position of the 1,3-dioxane ring, the A-value is positive, indicating a strong preference for the equatorial position.

| Substituent (at C2) | A-Value (kcal/mol) | Reference |

| Methyl | ~4.0 | nih.gov |

| Ethyl | ~4.0 | researchgate.net |

| Isopropyl | ~4.2 | researchgate.net |

| tert-Butyl | >5.0 | researchgate.net |

Note: These are generalized A-values for 2-substituted 1,3-dioxanes and may vary slightly depending on the substitution pattern on the rest of the ring.

Based on the trend of increasing A-value with the steric bulk of the alkyl group, the A-value for the butyl group is expected to be significant, strongly favoring the equatorial conformation. The presence of gem-dimethyl groups at C4 can further influence these energy differences.

Stereoelectronic Interactions and Anomeric Effects

In addition to steric effects, stereoelectronic interactions can also influence the conformational preferences of 1,3-dioxanes. The anomeric effect is a key stereoelectronic phenomenon in heterocyclic systems containing an acetal (B89532) moiety. rsc.org It describes the tendency of an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to prefer an axial orientation, contrary to what would be expected from steric considerations alone. scripps.edu

The anomeric effect arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on an endocyclic oxygen atom and the antibonding σ* orbital of the C2-substituent bond when it is in the axial position. researchgate.net However, for a 2-alkyl substituent like a butyl group, the anomeric effect is generally considered to be negligible or very weak compared to the steric repulsions it would experience in an axial position. acs.org Therefore, the conformation of this compound is predominantly governed by the steric demand of the butyl group, leading to a strong preference for the equatorial orientation.

Anomeric Effect in 1,3-Dioxane Systems

The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in the 1,3-dioxane system) to favor an axial orientation, contrary to what would be predicted by steric considerations alone. wikipedia.org This effect is a departure from the typical behavior observed in substituted cyclohexanes, where bulky groups overwhelmingly prefer the equatorial position to minimize 1,3-diaxial interactions. scripps.edu

The origin of the anomeric effect is primarily attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on one of the ring's oxygen atoms and the antibonding (σ) orbital of the C-X bond (where X is the electronegative substituent). wikipedia.org For this interaction to be maximal, the orbitals must be anti-periplanar, a geometric arrangement that is achieved when the substituent is in the axial position. This donation of electron density from the oxygen lone pair to the σ orbital of the C-X bond results in a net stabilization of the axial conformer.

In the context of 2-substituted 1,3-dioxanes, the anomeric effect involves the interaction of the non-bonding p-type orbitals of the ring oxygen atoms (O1 and O3) with the antibonding σ* orbital of the C2-substituent bond. When the butyl group at C2 is in the axial position, its C-C bond is anti-periplanar to the p-type lone pairs on the ring oxygens, leading to a stabilizing n(O) → σ*(C2-C(butyl)) interaction.

Table 1: Illustrative Anomeric Effect in 2-Substituted Tetrahydropyrans (A closely related system)

| Substituent (X) at C2 | Solvent | Preferred Conformation | ΔG° (eq to ax) (kcal/mol) |

| OCH₃ | Gas Phase | Axial | -1.5 |

| OCH₃ | CCl₄ | Axial | -0.65 |

| Cl | Gas Phase | Axial | -2.5 |

| Cl | CCl₄ | Axial | -1.9 |

Note: This data is for a related heterocyclic system and serves to illustrate the principles of the anomeric effect. Negative values indicate a preference for the axial conformer.

Hyperconjugative Interactions within the Dioxane Ring

These interactions can be categorized as:

n → σ interactions:* This is the basis of the anomeric effect discussed previously, where lone pairs on the oxygen atoms donate into antibonding orbitals of adjacent bonds.

σ → σ interactions:* These occur throughout the ring structure. A key example is the interaction between an axial C-H bond's σ orbital and the anti-periplanar σ* orbital of an adjacent C-C or C-O bond. This interaction leads to a slight elongation and weakening of the axial C-H bond compared to its equatorial counterpart. researchgate.net

In this compound, the orientation of the C-H and C-C bonds of the substituents and the ring itself determines the extent of these stabilizing interactions. For instance, the axial methyl group at C6 would have its C-H bonds positioned to interact with the σ* orbitals of the C5-C6 and C6-O1 bonds. Computational studies on model 1,3-dioxane systems have quantified the energetic contribution of these interactions. researchgate.net

Table 2: Calculated Energies of Key Hyperconjugative Interactions in a Model 1,3-Dioxane System

| Donor Orbital (Filled) | Acceptor Orbital (Antibonding) | Interaction Energy (kcal/mol) |

| n(O1) | σ(C2-H_axial) | 5.8 |

| n(O1) | σ(C6-C5) | 1.9 |

| σ(C5-H_axial) | σ(C4-O3) | 2.5 |

| σ(C4-H_axial) | σ(C5-C6) | 2.4 |

Note: Data is based on computational studies of unsubstituted or simply substituted 1,3-dioxanes and illustrates the relative magnitude of different hyperconjugative interactions. researchgate.net The specific values for this compound would vary.

These subtle but significant hyperconjugative forces, in concert with the anomeric effect and classical steric effects, create a complex potential energy surface for the molecule, dictating the equilibrium population of its various stereoisomers.

Isomerism and Stereochemical Descriptors

This compound possesses multiple stereocenters, leading to the existence of several stereoisomers. The key stereocenters are at the C2, C4, and C6 positions of the dioxane ring.

C4: This carbon is tetrasubstituted with two methyl groups, a CH₂ group of the ring, and an oxygen atom. Therefore, C4 is not a stereocenter.

C2 and C6: These carbons are stereocenters. C2 is bonded to a hydrogen, the butyl group, and two oxygen atoms of the ring. C6 is bonded to a hydrogen, a methyl group, a CH₂ group (C5), and an oxygen atom (O1).

The presence of stereocenters at C2 and C6 gives rise to diastereomers, which can be designated as cis or trans based on the relative orientation of the substituents at these positions.

cis-isomer: The substituents at C2 (butyl) and C6 (methyl) are on the same side of the ring (e.g., both equatorial or both axial).

trans-isomer: The substituents at C2 (butyl) and C6 (methyl) are on opposite sides of the ring (e.g., one equatorial and one axial).

Each of these diastereomers (cis and trans) is chiral and will exist as a pair of enantiomers. The absolute configuration of each stereocenter is described using the Cahn-Ingold-Prelog (CIP) priority rules, designated as (R) or (S). Therefore, the possible stereoisomers are:

(2R, 6R) and (2S, 6S) - a pair of enantiomers

(2R, 6S) and (2S, 6R) - a second pair of enantiomers

The relationship between these pairs is diastereomeric. The conformational analysis of each of these isomers is distinct. For example, in one diastereomer, a conformation that places the butyl group equatorially might force the C6-methyl group into an axial position. The relative stability of the cis and trans isomers, and their respective chair conformations, is determined by the balance of steric hindrance (1,3-diaxial interactions) and the stereoelectronic effects described above. Generally, the conformer that minimizes steric strain by placing the largest groups (in this case, the butyl group) in the equatorial position is favored, unless overridden by strong stereoelectronic effects.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2-Butyl-4,4,6-trimethyl-1,3-dioxane

The primary and most well-established method for synthesizing this compound is through the direct reaction of an aldehyde and a diol, a classic transformation in organic chemistry.

Acid-Catalyzed Condensation Reactions of Aldehydes and Diols

The synthesis of this compound is achieved via the acid-catalyzed condensation of butanal (also known as butyraldehyde) and 2-methyl-2,4-pentanediol (commonly known as hexylene glycol). fragranceconservatory.comnih.gov This reaction is a specific example of the general synthesis of 1,3-dioxanes, which involves reacting a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. wikipedia.org The process is an acetalization reaction where the diol forms a cyclic acetal (B89532) with the aldehyde.

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of butanal by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of 2-methyl-2,4-pentanediol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to form a stable six-membered 1,3-dioxane (B1201747) ring. researchgate.net Brønsted or Lewis acids are typically employed to catalyze this transformation. wikipedia.org

A specific preparation involves the reaction of 2-methyl-pentanediol-2,4 with n-pentanal (a structurally similar aldehyde) in the presence of p-toluene sulfonic acid as a catalyst and methylene (B1212753) chloride as a solvent. google.com The water formed during the reaction is removed by azeotropic distillation to drive the equilibrium towards the formation of the dioxane product. google.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and method of water removal.

In a documented synthesis of a closely related compound, equimolar amounts of the diol and aldehyde were used. google.com The catalyst, p-toluene sulfonic acid, was added in a small quantity (approximately 0.05g per mole of reactant). google.com The reaction was conducted in methylene chloride at a flask temperature of 57°C, which allowed for the azeotropic removal of water over about 3 hours. google.com Following the removal of water, the reaction mixture is typically worked up by washing and then purified by fractional distillation under reduced pressure to obtain the final product with a boiling point of 81-82°C at 1 mm Hg. google.com The yield for this specific type of reaction can be high, with reports of around 170g of product from one mole of reactants. google.com

For the broader class of 1,3-dioxane syntheses, optimization might involve screening different acid catalysts (e.g., sulfuric acid, ion-exchange resins) or using different solvents and azeotropic agents (e.g., benzene, toluene) to improve the efficiency of water removal. researchgate.net Temperature control is also crucial to prevent side reactions, such as self-condensation of the aldehyde. google.com

Table 1: Example Synthesis Parameters for a 1,3-Dioxane This table is based on the synthesis of 2-n-butyl-4,4,6-trimethyl-1,3-dioxane as described in the provided source.

| Parameter | Value | Reference |

| Reactants | 2-methyl pentane (B18724) diol-2,4 (1 mol), n-pentanal (1 mol) | google.com |

| Solvent | Methylene chloride (250 g) | google.com |

| Catalyst | p-Toluene sulfonic acid (0.05 g) | google.com |

| Temperature | ~57°C (flask temperature) | google.com |

| Reaction Time | ~3 hours (for water removal) | google.com |

| Purification | Fractional distillation | google.com |

| Boiling Point | 81-82°C / 1 mm Hg | google.com |

| Yield | ~170 g | google.com |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and other isotopically labeled analogues of organic molecules is a powerful tool for elucidating reaction mechanisms. While specific studies on deuterated this compound are not widely reported, the methodologies for introducing isotopes into similar structures are well-established.

One common strategy involves using a deuterated starting material. For example, a deuterated aldehyde could be used in the condensation reaction. Another approach is to perform a hydrogen-deuterium (H/D) exchange on the final molecule or an intermediate. acs.orgacs.org For instance, H/D exchange experiments using D₂O under optimized conditions can reveal which C-H bonds are labile and whether their cleavage is a reversible step in a reaction pathway. acs.orgacs.org In studies on related heterocyclic systems, lithiated derivatives have been quenched with reagents like aqueous ammonium (B1175870) chloride, which could be substituted with a deuterium (B1214612) source like D₂O to introduce a deuterium atom at a specific position. rsc.org Such labeling studies are crucial for understanding reaction kinetics and the step-by-step process of bond formation and cleavage. acs.orgacs.org

Preparation of Structurally Related 1,3-Dioxane Derivatives

A wide array of structurally related 1,3-dioxane derivatives can be prepared by modifying the core synthetic strategy. This structural diversity is achieved by varying the aldehyde/ketone and/or the 1,3-diol starting materials.

For example, using different aldehydes (e.g., formaldehyde, benzaldehyde) or ketones (e.g., acetone) in the condensation reaction with 2-methyl-2,4-pentanediol would yield a series of 2-substituted-4,4,6-trimethyl-1,3-dioxanes. wikipedia.org Similarly, reacting butanal with different 1,3-diols (e.g., 1,3-propanediol, 2,2-dimethyl-1,3-propanediol) allows for the synthesis of various 2-butyl-1,3-dioxanes with different substitution patterns on the ring. researchgate.net

Furthermore, complex 1,3-dioxane derivatives are synthesized for various applications. For instance, novel 2,2-diphenyl-1,3-dioxane derivatives have been prepared as part of structure-activity relationship studies. nih.gov In other work, 4-(aminoalkyl) substituted 1,3-dioxanes were synthesized as potential receptor antagonists, demonstrating that functional groups can be incorporated into the diol or aldehyde precursor or added to the dioxane ring after its formation. researchgate.net The synthesis of these complex derivatives often involves multi-step sequences, including protection/deprotection, activation, and substitution reactions. nih.govgoogle.com

Novel Synthetic Approaches to Substituted 1,3-Dioxanes

Beyond traditional acid-catalyzed condensation, novel synthetic methodologies are continuously being developed to access substituted 1,3-dioxanes, often with greater efficiency, selectivity, or complexity.

One advanced strategy involves transition-metal catalysis. A Rh(III)-catalyzed C-H activation/[5+2] cyclization has been reported for the one-step synthesis of complex benzo[f]pyrazolo[1,5-a] google.comscilit.comdiazepines. acs.orgacs.org This reaction utilizes a 1,3-dioxane-4,6-dione (B14002328) (a derivative of Meldrum's acid) as a key building block, showcasing how the dioxane framework can be incorporated into sophisticated molecular architectures. acs.orgacs.org

Another approach is transacetalization or transketalization, where an existing acetal or ketal is reacted with a diol to form a new dioxane, avoiding the generation of water. scilit.com This can be advantageous under certain conditions where water removal is difficult.

Multi-step syntheses are also employed to build complex molecules containing a 1,3-dioxane ring. For example, the synthesis of certain bacterial topoisomerase inhibitors involves a Lemieux–Johnson oxidation to generate an aldehyde, which is then cyclized with a diol to form the 1,3-dioxane moiety as a key structural component. nih.gov These modern methods expand the toolkit available to chemists for creating structurally diverse and functionally optimized 1,3-dioxane derivatives.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic behavior of 2-butyl-4,4,6-trimethyl-1,3-dioxane in solution. By analyzing various NMR parameters, detailed insights into its stereochemistry and conformational preferences can be obtained.

Proton NMR (¹H NMR) spectroscopy provides a wealth of information regarding the electronic environment and spatial arrangement of protons within the this compound molecule. The chemical shifts (δ) of the protons are influenced by the presence of electronegative oxygen atoms in the 1,3-dioxane (B1201747) ring and the alkyl substituents. Protons closer to the oxygen atoms are expected to resonate at a lower field (higher ppm values).

The stereochemistry of the substituents on the 1,3-dioxane ring can be determined by analyzing the vicinal coupling constants (³JHH). These constants, which describe the interaction between protons on adjacent carbon atoms, are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. docbrown.info For the 1,3-dioxane ring, which typically adopts a chair conformation, the magnitude of the coupling constants between protons at C-5 and C-6, and between the proton at C-2 and any adjacent protons, can reveal the axial or equatorial orientation of the substituents. For instance, a large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. docbrown.info

In the case of this compound, the analysis of coupling constants is crucial for determining the relative stereochemistry of the butyl group at C-2 and the methyl group at C-6. The chair conformation of the dioxane ring will place substituents in either axial or equatorial positions, and the observed coupling patterns will reflect the dominant conformation. The thermodynamic preferences of the substituents (A-values) generally favor placing larger groups in the equatorial position to minimize steric strain. researchgate.netresearchgate.net

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-2 (methine) | 4.0 - 4.5 | Triplet (t) | J ≈ 5 |

| H-5 (methylene) | 1.2 - 1.8 | Multiplet (m) | - |

| H-6 (methine) | 3.5 - 4.0 | Multiplet (m) | - |

| Butyl group (CH₂) | 1.3 - 1.6 | Multiplet (m) | - |

| Butyl group (CH₃) | 0.8 - 1.0 | Triplet (t) | J ≈ 7 |

| C-4 Methyls (2 x CH₃) | 1.0 - 1.3 | Singlets (s) | - |

Note: This is a generalized table based on typical values for substituted 1,3-dioxanes and may vary depending on the specific isomer and solvent.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their chemical environment. The carbons bonded to oxygen (C-2, C-4, and C-6) are significantly deshielded and appear at lower fields (higher ppm values) compared to the other aliphatic carbons. docbrown.info

¹³C NMR is particularly useful for studying conformational equilibria. innovatechlabs.com The chemical shift of a carbon atom is an average of its shifts in the different conformations populated at a given temperature. By conducting variable temperature ¹³C NMR studies, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium, such as the chair-chair interconversion of the dioxane ring. innovatechlabs.comresearchgate.net The chemical shifts of the axial and equatorial methyl groups at C-4 and the substituent at C-6 will differ, providing a probe to monitor the conformational preferences.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C-2 | 95 - 105 |

| C-4 | 70 - 80 |

| C-5 | 40 - 50 |

| C-6 | 65 - 75 |

| Butyl group (C1') | 30 - 40 |

| Butyl group (C2') | 25 - 35 |

| Butyl group (C3') | 20 - 30 |

| Butyl group (C4') | 10 - 20 |

| C-4 Methyls | 20 - 30 |

Note: These are approximate ranges and can be influenced by stereochemistry and solvent effects.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals of complex molecules like this compound. A COSY spectrum reveals which protons are coupled to each other, helping to trace the connectivity of the proton network. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

For determining through-space proximities and stereochemical relationships, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. A NOESY experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for confirming the axial or equatorial orientation of substituents on the 1,3-dioxane ring by observing NOE cross-peaks between substituents and ring protons.

Mass Spectrometry (MS) Techniques for Molecular Structure Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture by gas chromatography and then provides mass spectra for each component. innovatechlabs.comnewdirectionsaromatics.com For a pure sample of this compound, GC-MS would provide the retention time, a characteristic property for a given set of GC conditions, and the mass spectrum. The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. GC-MS is also instrumental in identifying isomers, as different stereoisomers may have slightly different retention times. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) from the initial mass spectrum, which is then subjected to further fragmentation by collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed to provide detailed structural information.

The fragmentation of 1,3-dioxanes in the mass spectrometer is characterized by the cleavage of the acetal (B89532) functionality. docbrown.infoacs.orgpsu.edu Common fragmentation pathways for this compound would likely involve:

Loss of the butyl group at C-2: This would result in a significant fragment ion.

Ring-opening reactions: Cleavage of the C-O bonds within the dioxane ring can lead to a variety of charged fragments.

Loss of a methyl group: Fragmentation involving the methyl groups at C-4 and C-6 would also be expected.

By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the presence of the butyl and trimethyl-substituted dioxane structure.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₀H₁₉O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 129 | [C₇H₁₃O₂]⁺ | Loss of a butyl radical (•C₄H₉) |

| 115 | [C₆H₁₁O₂]⁺ | Loss of the butyl group and a methyl group |

| 87 | [C₄H₇O₂]⁺ | Ring cleavage fragments |

Note: The relative abundances of these fragments will depend on the ionization energy and the specific stereoisomer.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of Dioxane Rings

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group analysis of molecules. For this compound, these methods are crucial for confirming the integrity of the 1,3-dioxane ring structure. The IR spectrum is based on the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational fingerprint of the molecule. capes.gov.br

Table 1: Typical Vibrational Frequencies for the 1,3-Dioxane Ring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| C-H Stretching (Alkyl) | 2800 - 3000 | IR, Raman |

| C-H Bending/Deformation | 1365 - 1480 | IR, Raman |

| C-O-C Symmetric Stretching | 1070 - 1140 | IR, Raman |

| Ring "Breathing" Modes | ~890 - 940 | Raman |

This table presents generalized data for the 1,3-dioxane functional group; specific peak positions for this compound may vary.

High-Level Computational Chemistry Studies

To complement experimental data, high-level computational chemistry studies provide unparalleled insight into the geometric, energetic, and spectroscopic properties of this compound. These in-silico methods allow for the exploration of molecular properties that can be difficult or impossible to measure experimentally.

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum mechanical methods used to predict molecular properties "from the beginning," without reliance on empirical parameters. mdpi.com DFT, in particular, has become a standard tool for accurately predicting the equilibrium geometries and relative energies of organic molecules. fao.orgmdpi.com

For this compound, DFT calculations, often using functionals like B3LYP or PBE0 combined with a suitable basis set (e.g., 6-31G* or larger), can determine the optimized three-dimensional structure. nih.gov These calculations yield precise values for bond lengths, bond angles, and dihedral angles. The results would confirm the preference for a chair conformation of the 1,3-dioxane ring, which is more stable than twist-boat forms. thieme-connect.de Furthermore, the calculations can establish the relative energies of different stereoisomers and conformers, for instance, determining the energetic preference for the large butyl group at the C2 position to adopt an equatorial orientation to minimize steric hindrance. thieme-connect.de

Table 2: Representative DFT-Calculated Geometrical Parameters for a Substituted 1,3-Dioxane Ring

| Parameter | Atom Pair/Triplet | Typical Calculated Value |

|---|---|---|

| Bond Length | C-O | ~1.42 Å |

| Bond Length | C-C | ~1.53 Å |

| Bond Angle | O-C-O (acetal) | ~112° |

| Bond Angle | C-O-C | ~113° |

Note: These are typical values for a 1,3-dioxane ring optimized with DFT methods and serve as an illustrative example. Specific values for this compound would require a dedicated calculation.

Molecular Mechanics (MM) offers a computationally less expensive alternative to quantum mechanical methods for exploring the conformational landscape of large and flexible molecules. youtube.com This approach models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field (e.g., MMFF, AMBER) to calculate the steric energy of a given conformation. youtube.com MM is particularly well-suited for analyzing fragrance molecules, which often possess considerable flexibility. mdpi.comwpmucdn.com

A conformational analysis of this compound using MM would involve systematically rotating the rotatable bonds (especially within the butyl group and its connection to the ring) to map out the potential energy surface and identify all low-energy conformers. This analysis is critical for understanding the molecule's average shape in solution and how its substituents orient themselves. Like cyclohexane, 1,3-dioxanes preferentially adopt a chair conformation. thieme-connect.de MM calculations can quantify the energy penalty associated with placing bulky substituents in axial positions due to unfavorable 1,3-diaxial interactions. thieme-connect.demit.edu For this molecule, calculations would strongly favor the conformer where the C2-butyl group and the C6-methyl group are in equatorial positions.

Table 3: Illustrative Energy Components from a Molecular Mechanics Calculation

| Energy Term | Description |

|---|---|

| Bond Stretching | Energy associated with deforming bond lengths from their ideal values. |

| Angle Bending | Energy from deforming bond angles away from their equilibrium values. |

| Torsional Strain | Energy associated with twisting around single bonds (e.g., gauche vs. anti). |

A significant advantage of modern computational chemistry is its ability to accurately predict spectroscopic parameters. DFT calculations are widely used to compute NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govacs.orgnih.gov These predictions are invaluable for assigning complex NMR spectra and confirming structural assignments. nih.gov

For a molecule like this compound with multiple stereocenters and non-equivalent protons and carbons, theoretical predictions can be indispensable. The GIAO (Gauge-Independent Atomic Orbital) method, implemented within a DFT framework, is commonly used for this purpose. acs.org Accurate predictions often require averaging the calculated shifts over a Boltzmann-weighted ensemble of low-energy conformers, as the observed spectrum represents an average over all rapidly interconverting shapes of the molecule. acs.org Comparing the calculated chemical shifts with experimental data provides a stringent test of the proposed structure and its conformational preferences.

Table 4: Example Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for 1,4-Dioxane (B91453)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|

Note: Data for the parent 1,4-dioxane is shown for illustrative purposes. docbrown.info The accuracy of DFT predictions for this compound would be similar, allowing for the assignment of each unique carbon atom.

The 1,3-dioxane ring is not static but undergoes dynamic conformational changes, most notably ring inversion, where one chair conformation converts to another via a higher-energy twist-boat intermediate. rsc.org Computational methods can map the potential energy surface (PES) for this process, providing deep insights into the molecule's flexibility. acs.org A PES is a mathematical representation of a molecule's energy as a function of its geometry. rsc.org

By calculating the energy along the reaction coordinate for ring inversion, computational methods can identify the transition state structures—the highest energy points along the lowest energy path between the two chair forms. The energy difference between the ground state (chair) and the transition state is the activation energy or barrier for the isomerization. acs.orgacs.org For substituted 1,3-dioxanes, these barriers are influenced by the nature and position of the substituents. These computational analyses are crucial for understanding the dynamic behavior of the molecule in different environments. thieme-connect.dersc.org

Chemical Reactivity and Mechanistic Investigations

Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Moiety

The six-membered dioxane ring is relatively stable under neutral or basic conditions but can be readily opened under acidic, reductive, or radical-generating conditions. thieme-connect.de These reactions are fundamental to both the deprotection of carbonyls or diols for which the dioxane was formed and the synthesis of new molecular structures.

The acid-catalyzed hydrolysis of 1,3-dioxanes is a reversible process that regenerates the parent carbonyl compound (pentanal, in the case of the 2-butyl substituent) and the 1,3-diol (4-methyl-1,3-pentanediol). libretexts.org The mechanism is a classic example of specific acid catalysis.

The process initiates with the protonation of one of the oxygen atoms within the dioxane ring by a hydronium ion. libretexts.orgleah4sci.comstudy.com This step makes the oxygen a better leaving group. Subsequently, the C2-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.net This ring-opening is typically the rate-determining step. A water molecule then acts as a nucleophile, attacking the carbocationic center at C2. youtube.comyoutube.com Finally, deprotonation of the resulting oxonium ion yields a hemiacetal, which rapidly undergoes further hydrolysis to release the aldehyde and the diol.

Alcoholysis follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water, resulting in the formation of an acyclic acetal (B89532) through a transacetalization reaction. The general rules for hydrolysis indicate that aldehyde-derived 1,3-dioxanes are generally more stable and hydrolyze more slowly than aldehyde-derived five-membered 1,3-dioxolanes. thieme-connect.de

| Step | Description | Key Intermediate/Transition State |

|---|---|---|

| 1 | Protonation of a ring oxygen atom by an acid catalyst (e.g., H₃O⁺). | Protonated dioxane (oxonium ion). |

| 2 | Rate-determining cleavage of a C2-O bond to open the ring. | Resonance-stabilized oxocarbenium ion. |

| 3 | Nucleophilic attack by a water molecule on the C2 carbon. | Protonated hemiacetal. |

| 4 | Deprotonation to form the neutral hemiacetal intermediate. | Acyclic hemiacetal. |

| 5 | Protonation of the remaining hydroxyl group from the original diol. | Protonated hemiacetal at the second oxygen. |

| 6 | Elimination of the 1,3-diol (4-methyl-1,3-pentanediol). | Protonated pentanal. |

| 7 | Deprotonation to yield the final products. | Pentanal and 4-methyl-1,3-pentanediol. |

The 1,3-dioxane ring can be opened reductively using various hydride reagents, often in the presence of a Lewis acid. researchgate.net This reaction is a powerful tool for the synthesis of mono-protected 1,3-diols. The key aspect of this strategy is regioselectivity—the preferential cleavage of one of the two C2-O bonds. researchgate.net

The mechanism involves the coordination of a Lewis acid to one of the acetal oxygen atoms, which facilitates the cleavage of the adjacent C-O bond to form an oxocarbenium ion. A hydride reagent then delivers a hydride to the C2 carbon, completing the reduction.

The regioselectivity of the cleavage is governed by several factors:

Steric Hindrance : The Lewis acid and the hydride reagent will preferentially interact with the less sterically hindered oxygen atom and face of the molecule. In this compound, the methyl groups at C4 and C6 create significant steric bulk, influencing the approach of reagents. thieme-connect.de

Chelation Control : If a chelating group is present near the dioxane ring, it can direct the Lewis acid to a specific oxygen, thereby controlling the regioselectivity. thieme-connect.de

Electronic Effects : The stability of the potential intermediate carbocation plays a role.

Common reagents used for this transformation include diisobutylaluminum hydride (DIBAL-H), which tends to attack the less hindered site, and combinations like triethylsilane with a Lewis acid (e.g., BF₃·OEt₂) or NaBH₃CN with an acid. thieme-connect.deresearchgate.net For unsymmetrical 1,3-dioxanes, cleavage often occurs at the less hindered C-O bond, resulting in the formation of a silyl ether on the less hindered oxygen when using reagents like triethylsilane. thieme-connect.de

While saturated acetals like this compound are not typical monomers for radical ring-opening polymerization (rROP), the study of related cyclic acetals provides insight into potential radical-mediated transformations. The rROP method is a significant route for producing biodegradable polyesters from cyclic ketene acetals (CKAs) and other unsaturated cyclic acetals. nih.govresearchgate.netnih.gov

The general mechanism for the rROP of a CKA involves:

Initiation : A radical initiator adds to the exocyclic double bond of the CKA.

Ring-Opening : The resulting radical intermediate undergoes a β-scission reaction, cleaving the cyclic acetal ring to form a more stable ester and a primary alkyl radical.

Propagation : This new radical propagates by attacking another monomer molecule.

The driving force for the ring-opening is the formation of a thermodynamically stable ester functionality. researchgate.net For the polymerization of 2-methylene-1,3-dioxane derivatives, the ring-opening reaction competes with simple vinyl addition polymerization. elsevierpure.com The extent of ring-opening is influenced by factors such as temperature and the substitution pattern on the ring. elsevierpure.com For instance, the free-radical polymerization of 2-methylene-1,3-dioxane results in more than 50% ring opening. elsevierpure.com

Reactions Involving the Butyl and Trimethyl Substituents

The alkyl substituents on the 1,3-dioxane ring—the butyl group at C2 and the methyl groups at C4 and C6—are generally unreactive under the conditions that transform the dioxane moiety. These saturated alkyl groups lack functionalization and are stable to the mild acidic, basic, and reductive conditions typically used in dioxane chemistry. thieme-connect.de

However, under more forcing conditions, such as those used in free-radical halogenation, reactions at the C-H bonds of the alkyl groups could occur. For example, reaction with N-bromosuccinimide (NBS) under UV irradiation could potentially lead to bromination at a tertiary C-H position, if one were available and sterically accessible, or at secondary positions on the butyl chain. Such reactions are often non-selective and are not commonly employed as synthetic strategies for modifying these substituents while the dioxane ring is present. In one study, a non-aromatic n-butyl substituent on an isoxazole ring, which also contained a dioxane acetal, was shown to be compatible with fluorination of the isoxazole ring, highlighting the general stability of such alkyl groups.

Catalysis in Dioxane Transformations

Catalysis is central to nearly all transformations involving 1,3-dioxanes, from their synthesis to their cleavage.

Synthesis : The formation of this compound from pentanal and 4-methyl-1,3-pentanediol requires an acid catalyst. Both Brønsted acids (like p-toluenesulfonic acid) and Lewis acids are effective. wikipedia.orgorganic-chemistry.org Recently, molecular iodine in the presence of bis(trifluoromethanesulfonyl)imide salts has been reported as an efficient catalytic system for the synthesis of other substituted 1,3-dioxanes. thieme-connect.com

Hydrolysis : As detailed in section 5.1.1, hydrolysis is catalyzed by acids. Cation exchange resins are also used as solid acid catalysts, which can simplify product purification. tandfonline.com

Reductive Opening : Lewis acids are crucial co-catalysts in reductive ring-opening reactions. They activate the acetal by coordinating to an oxygen atom, making it susceptible to cleavage and subsequent reduction by a hydride source. researchgate.netresearchgate.net

Oxidation : The oxidation of cyclic acetals to hydroxy alkyl esters can be achieved using m-CPBA or catalyzed by systems like N-hydroxyphthalimide (NHPI) and Co(OAc)₂ with molecular oxygen. organic-chemistry.org

Investigations into Reaction Kinetics and Thermodynamics

Kinetic studies of the hydrolysis of related 1,3-dioxanes provide quantitative insight into the reactivity of this compound. A study on the hydrolysis of 2-propyl-1,3-dioxane, a close analog, found the reaction to be endothermic. tandfonline.com A macro-kinetics model was successfully used to describe the reaction rate, confirming that the process is well-behaved and predictable. tandfonline.com

The rate of hydrolysis is influenced by the substitution on the dioxane ring. Kinetic studies have shown that substitution at the 5-position strongly deactivates the acetal towards hydrolysis, while the nature of the substituents at the 2-position also plays a significant role. thieme-connect.de

Thermodynamically, 1,3-dioxanes exist preferentially in a chair-like conformation, similar to cyclohexane. thieme-connect.de The presence of shorter C-O bonds compared to C-C bonds leads to more significant diaxial interactions. thieme-connect.de Consequently, substituents at the C2, C4, and C6 positions, such as the butyl and methyl groups in the title compound, will preferentially occupy equatorial positions to minimize steric strain and achieve the most stable thermodynamic conformation.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Reaction Order | The hydrolysis reaction typically follows first-order kinetics with respect to the dioxane and the acid catalyst. | The rate of hydrolysis is directly proportional to the concentration of the dioxane and the acidity of the medium. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Determines the temperature dependence of the hydrolysis rate. Steric hindrance from the trimethyl groups may slightly increase this value compared to unsubstituted dioxanes. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. For 2-propyl-1,3-dioxane hydrolysis, the reaction is endothermic. tandfonline.com | The hydrolysis of this compound is also expected to be endothermic, meaning that higher temperatures favor the products (diol and aldehyde). |

| Equilibrium Constant (Keq) | The ratio of products to reactants at equilibrium. | Indicates the position of the equilibrium. The removal of water is necessary to drive the formation of the dioxane, as the equilibrium for hydrolysis in excess water favors the open-chain products. |

Academic Applications in Organic Synthesis and Chemical Research

2-Butyl-4,4,6-trimethyl-1,3-dioxane as a Model Compound for Heterocyclic Research

Heterocyclic compounds, particularly six-membered rings containing two oxygen atoms like 1,3-dioxanes, are fundamental subjects of stereochemical and conformational analysis. researchgate.netresearchgate.netthieme-connect.de The compound this compound, with its defined substitution pattern, presents an excellent model for studying the conformational preferences and stereoelectronic effects within the 1,3-dioxane (B1201747) ring system.

Like cyclohexane, 1,3-dioxanes predominantly adopt a chair-like conformation. thieme-connect.de The presence of the two oxygen atoms in the ring, however, leads to shorter C-O bond lengths compared to C-C bonds, resulting in more pronounced diaxial interactions. thieme-connect.de Consequently, substituents at the C2 position, such as the butyl group in this compound, generally favor an equatorial position to minimize steric strain. thieme-connect.de

Researchers utilize high-field NMR experiments and computational methods to deduce the stereochemistry and determine the thermodynamic parameters, such as the conformational free energy (A-values), for various substituents on the 1,3-dioxane ring. researchgate.net The trimethyl substitution at the C4 and C6 positions of this compound provides a fixed stereochemical reference, allowing for a more focused investigation of the conformational behavior of the C2-substituent. These fundamental studies contribute to a deeper understanding of the principles governing the three-dimensional structure of heterocyclic compounds, which is crucial for designing molecules with specific biological activities or catalytic properties.

Utilization in Protecting Group Strategies for Diols and Carbonyl Compounds

One of the most significant and routine applications of 1,3-dioxanes in organic synthesis is their role as protecting groups for 1,3-diols and carbonyl compounds (aldehydes and ketones). thieme-connect.dewikipedia.orgorganic-chemistry.org This strategy is a cornerstone of multistep synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out on other parts of the molecule.

The formation of this compound is achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. wikipedia.orgorganic-chemistry.org Specifically, it is the cyclic acetal (B89532) derived from the reaction of n-pentanal with 2-methyl-2,4-pentanediol. google.com

Table 1: Formation of this compound

| Reactant 1 | Reactant 2 | Product |

|---|

This protective acetal linkage is valued for its stability under a wide range of conditions, including basic, reductive, and many oxidative environments. thieme-connect.de This robustness allows for a broad scope of subsequent chemical modifications. The deprotection, or removal of the 1,3-dioxane group to regenerate the original carbonyl and diol, is typically accomplished under acidic conditions, often through hydrolysis or transacetalization. organic-chemistry.org The mild conditions required for both the formation and cleavage of 1,3-dioxanes make them highly effective and widely used protecting groups in the synthesis of complex natural products and pharmaceuticals. thieme-connect.de

Development of 1,3-Dioxane-Based Building Blocks for Complex Molecule Synthesis

Beyond their role as simple protecting groups, 1,3-dioxane derivatives are employed as versatile building blocks for the synthesis of more elaborate molecular architectures. researchgate.net The inherent stereochemistry of the dioxane ring can be used to direct the stereochemical outcome of subsequent reactions, making them valuable chiral synthons.

The 1,3-dioxane framework can be incorporated into a larger molecule and then later unmasked to reveal the constituent diol and carbonyl functionalities for further elaboration. This strategy allows for the controlled introduction of specific structural motifs. For instance, the synthesis of conformationally restricted 1,3-dioxanes has been explored to analyze the bioactive conformation of pharmacologically active compounds. researchgate.net By using the rigid 1,3-dioxane core, chemists can construct complex systems and study structure-activity relationships with greater precision. The development of novel synthetic methods that utilize 1,3-dioxane building blocks continues to be an active area of research, enabling the construction of intricate molecular systems. nih.gov

Applications of Meldrum's Acid Derivatives in Cascade Reactions and Multicomponent Reactions

While not a direct application of this compound, the related compound Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are exceptionally important reagents in organic synthesis, particularly in cascade and multicomponent reactions (MCRs). uniroma1.itresearchgate.netresearchgate.net Meldrum's acid is noted for its high acidity compared to acyclic malonic esters, a property that enhances its utility in a variety of transformations. iau.ir

MCRs are highly efficient processes where multiple new bonds are formed in a single operation from three or more starting materials, offering significant advantages in terms of time and resources. researchgate.net Meldrum's acid and its alkylidene derivatives are frequently used in these reactions. uniroma1.itresearchgate.net For example, they participate as key components in domino Knoevenagel-hetero-Diels-Alder reactions and in pseudo four-component Biginelli-like reactions to form complex spiro heterocyclic rings. uniroma1.it

Table 2: Selected Applications of Meldrum's Acid Derivatives

| Reaction Type | Role of Meldrum's Acid Derivative | Product Type |

|---|---|---|

| Knoevenagel Condensation | Acts as the acidic methylene (B1212753) component | Alkylidene Meldrum's acid |

| Hetero-Diels-Alder Reaction | Alkylidene derivative acts as a dienophile or hetero-diene | Substituted pyrans and other heterocycles uniroma1.it |

| Michael Addition | Acts as a Michael donor | Functionalized alkyl derivatives uniroma1.it |

The unique reactivity of Meldrum's acid, including its ability to generate highly reactive acylketene species upon pyrolysis, makes it a powerful tool for constructing complex organic molecules, including natural products. researchgate.netacs.org Its derivatives are instrumental in developing novel synthetic methodologies that lead to molecular diversity and complexity from simple precursors. researchgate.netacs.org

Role as a Chemical Intermediate in Specialized Synthetic Routes

This compound can serve as a chemical intermediate in the synthesis of other compounds. ontosight.ai Its formation from n-pentanal and 2-methyl-2,4-pentanediol represents a key step in building a more complex molecular framework. google.com Once formed, the 1,3-dioxane ring can be carried through several synthetic steps before being cleaved to reveal the original functional groups, or the ring itself can be part of the final target structure.

This intermediate role is particularly relevant in the synthesis of specialized chemicals, such as certain pharmaceuticals and agrochemicals, where the specific stereochemistry and functionality provided by the dioxane precursor are required. ontosight.ai The compound itself is also known by trade names such as Herboxane and is used in the fragrance industry, indicating its role as a precursor or component in the formulation of specific scents. fragranceconservatory.com The synthesis of such specialty chemicals often relies on the strategic use of intermediates like this compound to achieve the desired molecular complexity and properties.

Environmental Chemical Fate and Degradation Mechanisms

Abiotic Degradation Pathways in Aqueous and Atmospheric Environments

Abiotic degradation involves non-biological processes such as the interaction of the chemical with sunlight (photodegradation) and water (hydrolysis).

The stability of the 1,3-dioxane (B1201747) ring structure towards hydrolysis is a key factor in its environmental persistence in aqueous systems. While some patent documents mention the possibility of hydrolysis as a mechanism for releasing fragrance molecules from more complex precursor structures, specific kinetic data for the hydrolysis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane under typical environmental pH conditions (pH 4-9) are not specified in the reviewed literature. googleapis.comepo.org One safety data sheet indicates that no hazardous decomposition products are expected if the substance is stored and handled as indicated, but does not provide details on its environmental transformation. vigon.com

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a primary mechanism for the removal of many organic chemicals from the environment. iaeg.com

Studies on the aerobic biodegradability of this compound have classified the substance as "not easily degradable." iaeg.comiaeg.com This classification suggests that the compound does not meet the stringent criteria for rapid and extensive biodegradation in standard tests.

The assessment of biodegradability for commercial chemicals often follows standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). For readily biodegradable substances, tests like the OECD 301 series are used. A compound is typically considered "readily biodegradable" if it achieves greater than 60% degradation within a 28-day test period and satisfies a "10-day window," where this level of degradation is reached within 10 days of the onset of biodegradation (which is the time at which 10% of the substance has been degraded). iaeg.comepo.org

If a substance fails to meet these criteria, it may be further tested for "inherent biodegradability" using methods like the OECD 302C (Modified MITI Test (II)). epo.orgontosight.ai In this test, the pass level for "inherently biodegradable" is reaching 70% of the theoretical oxygen demand, with no fixed time limit to achieve this level. epo.org The classification of this compound as "not easily degradable" indicates it does not pass the ready biodegradation tests. iaeg.comiaeg.com

Specific research on the potential for this compound to undergo biodegradation under anaerobic (oxygen-free) conditions was not identified in the reviewed scientific and technical literature. Such conditions are relevant in environments like sediments and certain wastewater treatment stages.

Environmental Persistence and Transformation Products

The resistance of a chemical to degradation determines its environmental persistence. Based on its performance in biodegradation studies, this compound is expected to exhibit a degree of persistence in the environment. A hazard assessment by the Korean National Institute of Environmental Research has classified the compound as detailed in the table below. iaeg.comiaeg.com

| Hazard Classification Data for this compound | |

| Biodegradability | Not readily degradable |

| Aquatic Ecotoxicity (Water Flea) | EC50 = 27 mg/L |

| Hazard Classification | Hazardous to the aquatic environment (Chronic Category 3) |

| EC50: The concentration of a substance that causes a defined effect in 50% of the test population. |

The classification as "Hazardous to the aquatic environment (Chronic Category 3)" indicates that the substance may cause long-lasting harmful effects to aquatic life. iaeg.comiaeg.com This is consistent with its limited biodegradability and observed ecotoxicity. iaeg.comiaeg.com

Information regarding the specific transformation products resulting from the biotic or abiotic degradation of this compound is not available in the reviewed literature. Identifying such products is crucial for a complete environmental risk assessment, as they may have their own distinct toxicity and persistence profiles.

Advanced Analytical Methodologies for Environmental Monitoring and Research

Chromatographic Separation Techniques (e.g., Gas Chromatography)

Following sample preparation, the extract is introduced into a chromatographic system to separate the target analyte from other co-extracted compounds. For volatile and semi-volatile compounds like 2-Butyl-4,4,6-trimethyl-1,3-dioxane, Gas Chromatography (GC) is the preferred separation technique. nih.govresearchgate.net

In GC, the sample is vaporized and carried by an inert gas through a long, thin capillary column coated with a stationary phase. The separation is achieved based on how different compounds partition between the mobile gas phase and the stationary liquid phase. The temperature of the GC oven is carefully controlled and ramped up to allow compounds to elute sequentially based on their boiling points and chemical properties. The choice of a suitable capillary column, such as a nonpolar HP-5ms, is critical for achieving effective separation. analchemres.org

Interactive Table: Typical GC Operating Conditions for this compound Analysis

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

Mass Spectrometric Detection and Quantification Strategies (e.g., Multiple Reaction Monitoring Mode)

For definitive identification and accurate quantification, the GC is coupled to a Mass Spectrometer (MS). As compounds exit the GC column, they are ionized and fragmented. The resulting ions are sorted by their mass-to-charge ratio (m/z) and detected. analchemres.org

While a full-scan MS analysis provides a complete spectrum for identification, it may not be sensitive enough for trace-level analysis in complex environmental samples. ualg.pt For this reason, tandem mass spectrometry (MS/MS) is often used. analchemres.org A highly specific and sensitive MS/MS technique is Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion for the target analyte is selected, fragmented, and then a specific product ion is monitored. nih.govmdpi.com This precursor-to-product ion transition is unique to the compound, which significantly reduces background noise and allows for very low detection limits. nih.govmdpi.com

Interactive Table: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 187.3 ([M+H]⁺) | Value to be determined experimentally | Value to be determined experimentally | Value to be optimized experimentally |

Note: The molecular weight of this compound is approximately 186.3 g/mol . The precursor and product ion m/z values, along with the optimal collision energy, must be determined through direct infusion of a pure standard into the mass spectrometer.

Method Validation and Quality Control for Trace Analysis

To ensure that analytical results are accurate and reliable, the entire method must be thoroughly validated. cenam.mx Method validation demonstrates that an analytical procedure is fit for its intended purpose. inorganicventures.com Key parameters that are evaluated include: ualg.ptcore.ac.uk

Linearity : Confirms that the method's response is proportional to the analyte concentration over a specific range. core.ac.uk

Accuracy : Measures how close the experimental results are to the true value, often assessed using certified reference materials or spiked samples. cenam.mx

Precision : Assesses the consistency and reproducibility of the method, typically expressed as the relative standard deviation (RSD) of repeated measurements. cenam.mx

Limit of Detection (LOD) : The lowest analyte concentration that can be reliably detected. core.ac.uk

Limit of Quantification (LOQ) : The lowest analyte concentration that can be measured with acceptable accuracy and precision. core.ac.uk

Routine quality control (QC) is essential for maintaining the method's performance over time. This involves the regular analysis of blanks to check for contamination, calibration standards to ensure instrument performance, and QC samples to monitor the accuracy and precision of the ongoing analyses.

Q & A

Q. What are the key ecotoxicological parameters for assessing 2-butyl-4,4,6-trimethyl-1,3-dioxane, and how are they experimentally determined?

- Methodological Answer : Ecotoxicological assessments typically involve:

- Aquatic toxicity : Measure acute toxicity using Daphnia magna (water flea) 48-hour EC₅₀ values. For this compound, EC₅₀ = 27 mg/L .

- Chronic environmental hazard classification : Classified as hazardous to aquatic environments (Chronic Category 3) due to low degradability .

- Mammalian inhalation toxicity : LC₅₀ values >5.13 mg/L indicate low acute inhalation risk in humans .

- Mutagenicity : Negative results in regressive mutation tests suggest no genotoxic concern .

Q. Experimental Design :

- Use OECD Test Guideline 202 for Daphnia immobilization.

- Apply OECD 471 for Ames tests to assess mutagenicity.

Q. How can synthetic routes for 1,3-dioxane derivatives be optimized for inhibitor development?

- Methodological Answer : To synthesize derivatives like 4,4-dimethyl-1,3-dioxane-based inhibitors:

Component optimization : Use fractional factorial design to maximize protective efficiency. Key factors include component ratios and reaction conditions (e.g., allylation of dioxane wastes) .

Regression analysis : Fit experimental data to polynomial models to identify optimal component concentrations. For example, a study achieved >90% inhibition efficiency against steel corrosion via this approach .

Validation : Confirm efficacy through electrochemical impedance spectroscopy (EIS) and weight-loss measurements in simulated corrosive environments .

Q. What analytical techniques are recommended for structural characterization of 1,3-dioxane derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and confirm macrocyclic structures (e.g., dispiro-1,3-dioxane units) .

- NMR spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to analyze derivatized products (e.g., CNBF-derivatized amines) .

- Chromatography : Pair GC/MS with derivatization agents (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) for trace analysis .

Advanced Research Questions

Q. How can contradictory toxicological data be resolved when developing safety protocols for novel dioxanes?

- Methodological Answer :

- Data reconciliation : Compare in vitro (e.g., Ames test) and in vivo results. For example, while regressive mutation tests were negative , chronic aquatic hazards (Category 3) require long-term ecotoxicity studies .

- Weight-of-evidence approach : Integrate physicochemical properties (e.g., logP, biodegradability) with tiered toxicity testing (OECD guidelines) to resolve discrepancies.

- Case study : For this compound, prioritize aquatic hazard mitigation despite low mammalian toxicity .

Q. What strategies are effective in designing CeO₂ catalysts for Prins condensation of 1,3-dioxanes?

- Methodological Answer :

- Catalyst optimization :

- Crystal plane engineering : Expose (110) planes on CeO₂ to enhance formaldehyde adsorption .

- Oxygen vacancy modulation : Increase vacancy density via doping (e.g., Zr⁴⁺) to improve acid-base site activity .

- Process validation :

- Monitor hydrolysis efficiency of 4,4-dimethyl-1,3-dioxane intermediates using HPLC .

- Benchmark against industrial bio-refinery feedstocks (isobutene, formaldehyde) for scalability .

Q. How do regulatory frameworks like REACH influence the development of 1,3-dioxane-based compounds?

- Methodological Answer :

- Precautionary principle : ECHA’s Annex XV restrictions mandate hazard assessments for analogues (e.g., 5-sec-butyl-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane) under Article 69(2) .

- Compliance steps :

Conduct extended one-generation reproductive toxicity studies (EOGRTS) if human exposure is likely.

Submit chemical safety reports (CSRs) with exposure scenarios for industrial applications .

Q. What methodologies address gaps in ecological data for understudied dioxanes?

- Methodological Answer :

- Read-across approaches : Use data from structurally similar compounds (e.g., 4,4,6-trimethyl-1,3-oxazinane-2-thione) to predict biodegradation pathways .

- QSAR modeling : Train models on existing EC₅₀/LC₅₀ datasets to estimate toxicity for untested derivatives .

- Microcosm studies : Simulate aquatic ecosystems to assess long-term effects of chronic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.